

mechanism of action of 1-Benzyl-5methoxyindolin-2-one

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Compound of Interest

Compound Name: 1-Benzyl-5-methoxyindolin-2-one

Cat. No.: B3037892

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An in-depth analysis of the available scientific literature reveals that while **1-Benzyl-5-methoxyindolin-2-one** itself is not extensively characterized, its core structure is a key pharmacophore in a variety of biologically active molecules. The mechanism of action for this compound can be inferred by examining the activities of its close structural analogs. The primary therapeutic potentials for derivatives of the **1-benzylindolin-2-one** scaffold appear to be in oncology, specifically through the inhibition of receptor tyrosine kinases, and potentially in neurodegenerative diseases through cholinesterase inhibition.

Anticancer Activity via VEGFR-2 Kinase Inhibition

A prominent mechanism of action for closely related indolin-2-one derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.

Mechanism of Action

Derivatives such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been identified as potent anticancer agents.[1][2] These molecules act as ATP-competitive inhibitors at the catalytic domain of VEGFR-2. By binding to the ATP-binding pocket, they prevent the phosphorylation of the receptor, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival. This inhibition of angiogenesis effectively cuts off the tumor's blood supply, leading to apoptosis and a reduction in tumor growth.



Further downstream effects of this inhibition include the induction of apoptosis, or programmed cell death. Studies on active analogs show an increase in the levels of pro-apoptotic proteins like caspase-3 and caspase-9, and a favorable increase in the Bax/Bcl-2 ratio.[1][2] These compounds have also been shown to cause cell cycle arrest, further contributing to their anti-proliferative effects.[2]

Quantitative Data: In Vitro Efficacy

The following table summarizes the in vitro activity of the most potent analogs of **1-Benzyl-5-methoxyindolin-2-one** against cancer cell lines and the VEGFR-2 kinase.

Compound ID	Modificatio n	Target Cell Line	IC50 (μM)	VEGFR-2 IC50 (μM)	Reference
7c	5-bromo, 3- (thiazolyl- hydrazono)	MCF-7 (Breast)	7.17 ± 0.94	0.728	[1]
7d	5-bromo, 3- (thiazolyl- hydrazono)	MCF-7 (Breast)	2.93 ± 0.47	0.503	[1]

Experimental Protocols

VEGFR-2 Inhibition Assay:

- The assay is typically performed using a commercially available kinase assay kit.
- Recombinant human VEGFR-2 enzyme is incubated with the test compound at various concentrations in a kinase buffer.
- The reaction is initiated by the addition of ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
- The mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
- The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated substrate.



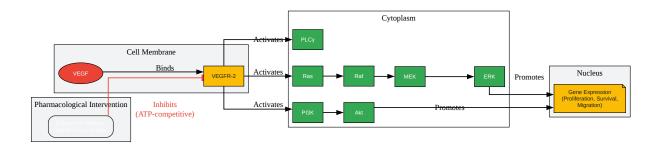
 IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay):

- Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
- Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizations

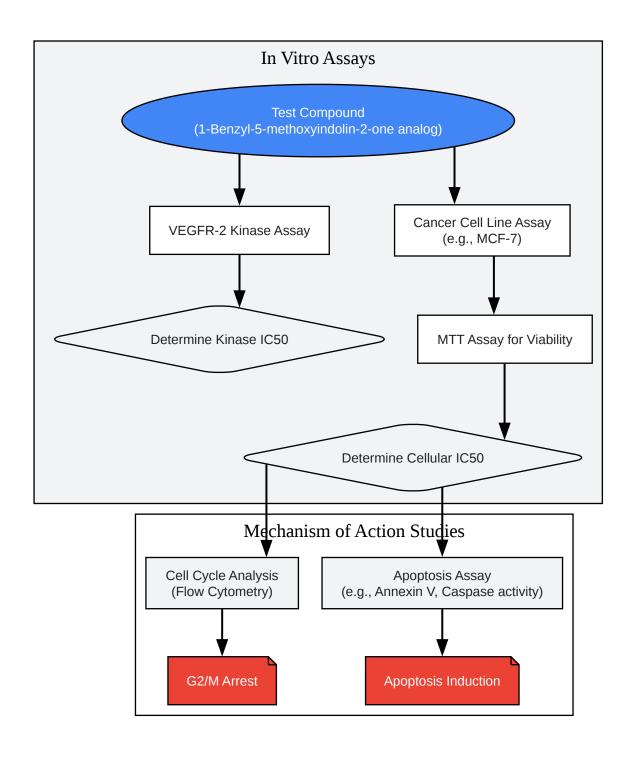




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Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.





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Caption: Experimental workflow for evaluating anticancer activity.

Potential as a Cholinesterase Inhibitor



The 1-benzyl moiety is a key structural feature in Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[3] While the core of Donepezil is an indanone, not an indolin-2-one, the structural similarity suggests that **1-Benzyl-5-methoxyindolin-2-one** could potentially exhibit inhibitory activity against AChE.

Hypothesized Mechanism of Action

If active, the compound would likely act as a reversible, non-competitive inhibitor of AChE. The benzyl group would anchor the molecule to a peripheral anionic site of the enzyme, while the indolinone core could interact with the catalytic active site. This binding would prevent the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels in the synaptic cleft and enhanced cholinergic neurotransmission.

To date, no direct experimental evidence has been published to support this hypothesis for **1-Benzyl-5-methoxyindolin-2-one** itself. However, given the potent activity of structurally related compounds, this remains a plausible area for future investigation.

Quantitative Data: Acetylcholinesterase Inhibition by

Analog

Compound	Target	IC50 (nM)	Selectivity (vs. BuChE)	Reference
Donepezil (E2020)	Acetylcholinester ase (AChE)	5.7	1250x	[3]

Experimental Protocols

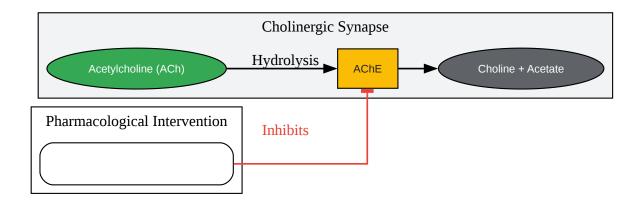
Ellman's Assay for Acetylcholinesterase Inhibition:

- The assay is performed in a 96-well plate.
- A solution of purified AChE is incubated with the test compound at various concentrations in a phosphate buffer (pH 8.0).
- The substrate, acetylthiocholine iodide, and Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are added to the wells.



- The hydrolysis of acetylthiocholine by AChE produces thiocholine.
- Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
- The rate of color change is monitored spectrophotometrically at 412 nm.
- The percentage of inhibition is calculated, and IC50 values are determined by plotting inhibition versus compound concentration.

Visualizations



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Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

In conclusion, while the specific mechanism of action for **1-Benzyl-5-methoxyindolin-2-one** requires direct experimental validation, the existing literature on its close analogs strongly suggests a primary role as an anticancer agent through the inhibition of VEGFR-2 and a secondary, hypothetical role as a cholinesterase inhibitor. Further research is warranted to fully elucidate its pharmacological profile.

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